molecular formula C23H18ClNO3 B11489818 1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one

1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one

Cat. No.: B11489818
M. Wt: 391.8 g/mol
InChI Key: SHCQXILUNWPKAE-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one is a complex organic compound characterized by the presence of a benzofuran moiety, a chlorophenoxy group, and an amino-propanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one typically involves multi-step organic reactions. One common route includes:

    Formation of Benzofuran Moiety: Starting with a suitable precursor, the benzofuran ring is synthesized through cyclization reactions.

    Attachment of Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions.

    Formation of Amino-Propanone Linkage: The final step involves the formation of the amino-propanone linkage through condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

    1-(1-Benzofuran-2-yl)-3-phenylpropan-1-one: Lacks the chlorophenoxy group, resulting in different chemical properties.

    1-(1-Benzofuran-2-yl)-3-{[4-(4-methoxyphenoxy)phenyl]amino}propan-1-one: Contains a methoxy group instead of a chloro group, leading to variations in reactivity and applications.

Uniqueness: 1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-3-[4-(4-chlorophenoxy)anilino]propan-1-one

InChI

InChI=1S/C23H18ClNO3/c24-17-5-9-19(10-6-17)27-20-11-7-18(8-12-20)25-14-13-21(26)23-15-16-3-1-2-4-22(16)28-23/h1-12,15,25H,13-14H2

InChI Key

SHCQXILUNWPKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CCNC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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